4-(2-quinoxalinyl)benzyl 2-bromobenzoate
Description
4-(2-quinoxalinyl)benzyl 2-bromobenzoate is a synthetic organic compound characterized by a quinoxaline moiety linked to a benzyl group, which is esterified with 2-bromobenzoic acid. Quinoxaline derivatives are heterocyclic aromatic compounds with a bicyclic structure containing two nitrogen atoms, often utilized in agrochemicals, pharmaceuticals, and materials science due to their electron-deficient nature and bioactivity .
Properties
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-18-6-2-1-5-17(18)22(26)27-14-15-9-11-16(12-10-15)21-13-24-19-7-3-4-8-20(19)25-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQJANCRHSFLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Quinoxaline Core: Both 4-(2-quinoxalinyl)benzyl 2-bromobenzoate and propaquizafop incorporate a quinoxaline ring, which is associated with pesticidal activity. However, propaquizafop features a chlorine substituent and a phenoxy-propanoate ester, whereas the target compound uses bromine and a benzyl-bromobenzoate ester. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine .
Ester Group Variations: The benzyl-bromobenzoate ester in the target compound contrasts with propaquizafop’s ethyl-propanoate ester.
Halogen Effects: Bromine’s electron-withdrawing nature may polarize the ester carbonyl, increasing susceptibility to nucleophilic attack compared to non-halogenated esters (e.g., naptalam’s benzoic acid derivative). This could influence degradation pathways and bioavailability .
Research Findings and Limitations
- Activity Gaps : Propaquizafop’s efficacy as a herbicide is well-documented, but the target compound’s bromine substitution and ester variation necessitate empirical testing to confirm hypothesized bioactivity.
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